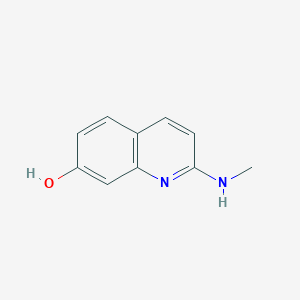
2-(Methylamino)-7-quinolinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methylamino)-7-quinolinol is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound this compound has a unique structure that combines a quinoline ring with a methylamino group, making it an interesting subject for various scientific studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-7-quinolinol typically involves the introduction of a methylamino group to the quinoline ring. One common method is the substitution reaction of 2-chloro-7-quinolinol with methylamine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar substitution reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
2-(Methylamino)-7-quinolinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The methylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学研究应用
2-(Methylamino)-7-quinolinol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(Methylamino)-7-quinolinol involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to biological effects. In medicinal chemistry, it is studied for its ability to inhibit enzymes and interfere with cellular processes, making it a potential candidate for drug development.
相似化合物的比较
Similar Compounds
2-Aminoquinoline: Another quinoline derivative with an amino group at the 2-position.
7-Hydroxyquinoline: A quinoline derivative with a hydroxyl group at the 7-position.
2-(Dimethylamino)-7-quinolinol: Similar to 2-(Methylamino)-7-quinolinol but with a dimethylamino group.
Uniqueness
This compound is unique due to the presence of both a methylamino group and a hydroxyl group on the quinoline ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various scientific studies.
属性
分子式 |
C10H10N2O |
|---|---|
分子量 |
174.20 g/mol |
IUPAC 名称 |
2-(methylamino)quinolin-7-ol |
InChI |
InChI=1S/C10H10N2O/c1-11-10-5-3-7-2-4-8(13)6-9(7)12-10/h2-6,13H,1H3,(H,11,12) |
InChI 键 |
IBSCRWGLOKACBH-UHFFFAOYSA-N |
规范 SMILES |
CNC1=NC2=C(C=CC(=C2)O)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















